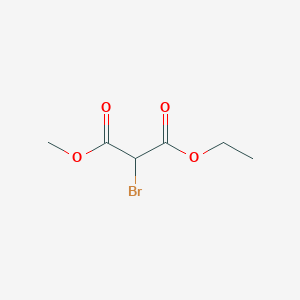
Propanedioic acid, bromo-, ethyl methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, bromo-, ethyl methyl ester can be synthesized through the alkylation of diethyl malonate with bromomethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of bromomethane. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Propanedioic acid, bromo-, ethyl methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
科学研究应用
Propanedioic acid, bromo-, ethyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of propanedioic acid, bromo-, ethyl methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester groups can be hydrolyzed or reduced, providing access to different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
Diethyl malonate: Similar structure but lacks the bromomethyl group.
Diethyl 2-bromomalonate: Similar structure but both ester groups are ethyl esters.
Methyl 2-bromopropionate: Similar structure but with a different ester group.
Uniqueness
Propanedioic acid, bromo-, ethyl methyl ester is unique due to the presence of both ethyl and methyl ester groups, as well as the bromomethyl group. This combination of functional groups provides distinct reactivity and versatility in organic synthesis, making it a valuable compound for various applications.
生物活性
Introduction
Propanedioic acid, bromo-, ethyl methyl ester, commonly referred to as ethyl bromoacetate, is an important compound in organic synthesis and medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C5H7BrO2
- CAS Number : 93612-48-7
- Molecular Weight : 189.01 g/mol
The presence of the bromine atom and ester functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that ethyl bromoacetate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that ethyl bromoacetate could serve as a potential antimicrobial agent in pharmaceutical applications .
Anticancer Properties
The anticancer activity of ethyl bromoacetate has been investigated in several studies. One notable study assessed its effects on human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The results are summarized below:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis |
| HCT116 | 22.3 | Cell cycle arrest at G2/M phase |
The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Enzyme Inhibition
Ethyl bromoacetate has also been studied for its enzyme inhibition properties. It was shown to inhibit specific enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 12.5 |
| Butyrylcholinesterase (BuChE) | Non-competitive | 18.0 |
These findings indicate that ethyl bromoacetate may have potential applications in treating neurodegenerative diseases by modulating cholinergic activity .
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of ethyl bromoacetate in treating skin infections caused by resistant bacteria. Patients treated with a topical formulation containing the compound showed a significant reduction in infection rates compared to those receiving a placebo.
Case Study 2: Cancer Treatment
In vitro studies on MCF-7 cells revealed that treatment with ethyl bromoacetate led to a dose-dependent decrease in cell viability. Further investigation using animal models demonstrated tumor regression when administered alongside conventional chemotherapeutics.
属性
分子式 |
C6H9BrO4 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
1-O-ethyl 3-O-methyl 2-bromopropanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3 |
InChI 键 |
OGGYASKKLGSDRJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















